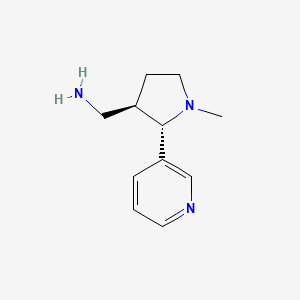![molecular formula C9H7F3N2O4 B13412543 1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone CAS No. 6310-12-9](/img/structure/B13412543.png)
1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone is a chemical compound with the molecular formula C9H6F3NO3 It is known for its unique structural features, which include a nitro group, a trifluoromethyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone typically involves the reaction of 4-nitro-3-(trifluoromethyl)aniline with an appropriate ethanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-[4-Nitro-3-(trifluoromethyl)phenyl]-1-ethanone: Shares similar structural features but lacks the aminooxy group.
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime: Contains a trifluoromethyl group and an oxime moiety but differs in the position of the nitro group.
Uniqueness
1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
6310-12-9 |
|---|---|
Molecular Formula |
C9H7F3N2O4 |
Molecular Weight |
264.16 g/mol |
IUPAC Name |
[4-nitro-3-(trifluoromethyl)anilino] acetate |
InChI |
InChI=1S/C9H7F3N2O4/c1-5(15)18-13-6-2-3-8(14(16)17)7(4-6)9(10,11)12/h2-4,13H,1H3 |
InChI Key |
BMPZRISEMMEZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
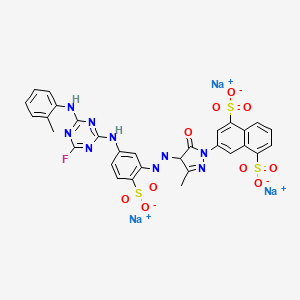
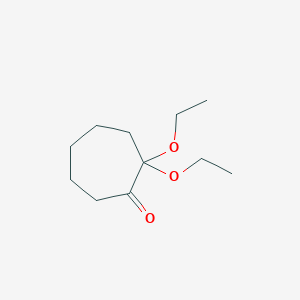
![8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
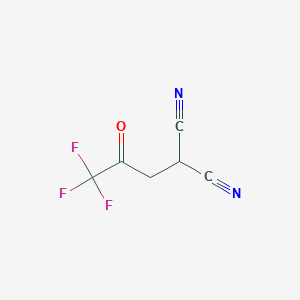
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
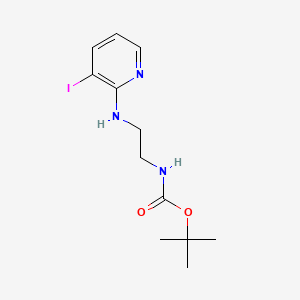
![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)

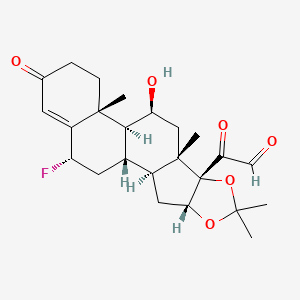
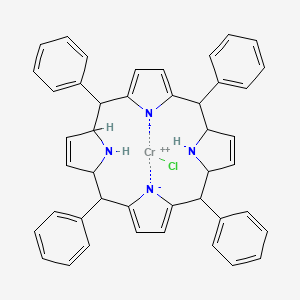
![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
